Foretinib

Description

Foretinib has been used in trials studying the treatment of Cancer, Breast Cancer, Carcinoma, Renal Cell, Recurrent Breast Cancer, and Neoplasms, Head and Neck, among others. Foretinib is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression and spread of cancer. It inhibits the activation of MET, RON, ERK and AKT, decreased proliferation and increased apoptosis.

Foretinib is an orally bioavailable small molecule with potential antineoplastic activity. Foretinib binds to and selectively inhibits hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2), which may result in the inhibition of tumor angiogenesis, tumor cell proliferation and metastasis. The proto-oncogene c-MET has been found to be over-expressed in a variety of cancers. VEGFR2 is found on endothelial and hematopoietic cells and mediates the development of the vasculature and hematopoietic cells through VEGF signaling.

FORETINIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

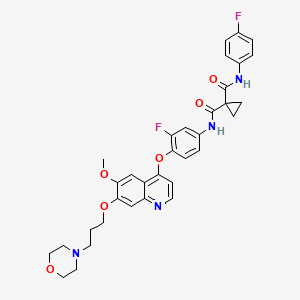

a multikinase inhibitor that acts on Met, RON, Axl, and VEGFR; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQHYVUVSFXTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34F2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918193 | |

| Record name | Foretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849217-64-7, 937176-80-2 | |

| Record name | Foretinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Foretinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Foretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foretinib: A Multi-Targeted Kinase Inhibitor's Mechanism of Action in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable, small-molecule multi-kinase inhibitor that has been investigated in numerous clinical trials for various cancers, including gastric, renal, and head and neck carcinomas.[1][2][3] Its primary mechanism of action involves the potent, ATP-competitive inhibition of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis.[1][4] This guide provides a detailed examination of foretinib's molecular targets, its impact on key signaling pathways, and the resultant cellular effects, supported by quantitative data and experimental methodologies.

Core Mechanism: Multi-Targeted Kinase Inhibition

Foretinib was developed to simultaneously target abnormal signaling through the hepatocyte growth factor (HGF) receptor, c-MET, and pathways involved in tumor angiogenesis, primarily through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] By binding deeply within the ATP pocket of these kinases, foretinib induces a conformational change that results in prolonged inhibition of their activity.[5][6]

Its inhibitory profile is not limited to c-MET and VEGFR-2. Foretinib demonstrates potent activity against a spectrum of RTKs, making it a versatile anti-cancer agent. The primary targets include:

-

c-MET (HGF Receptor): A key driver of tumor cell growth, motility, invasion, and metastasis.[1]

-

VEGFRs (Vascular Endothelial Growth Factor Receptors): Primarily VEGFR-2 (KDR) and VEGFR-3, which are crucial for angiogenesis (new blood vessel formation) and lymphangiogenesis (new lymphatic vessel formation).[7][8]

-

TIE-2 (Angiopoietin Receptor): Plays a significant role in vascular maturation, stability, and lymphangiogenesis.[7][8]

-

RON (Recepteur d'Origine Nantais): A c-MET-related receptor also implicated in cell motility and invasion.[3][9]

-

AXL: Involved in proliferation, survival, and resistance to therapy.[9]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Contributes to tumor growth and angiogenesis.[10]

-

FGFR (Fibroblast Growth Factor Receptor): In certain contexts, such as FGFR2-amplified gastric cancer, foretinib has shown inhibitory activity.[9]

Impact on Key Signaling Pathways

Foretinib's efficacy stems from its ability to concurrently block several oncogenic signaling cascades.

Inhibition of the HGF/c-MET Pathway

The HGF/c-MET signaling axis is frequently dysregulated in cancer, promoting invasive growth. Foretinib potently inhibits HGF-stimulated c-MET autophosphorylation.[7][11] This blockade prevents the activation of major downstream pathways, including the PI3K/AKT/mTOR pathway, which regulates cell survival and proliferation, and the RAS/MAPK (ERK) pathway, which controls cell growth and division.[1][4][7] In some cancers, this inhibition also disrupts crosstalk with other receptors like EGFR and HER3.[9]

Inhibition of Angiogenesis and Lymphangiogenesis Pathways

Foretinib disrupts tumor vasculature by targeting multiple pro-angiogenic RTKs. It inhibits VEGFR-2, VEGFR-3, and TIE-2, blocking signaling stimulated by their respective ligands (VEGF-A, VEGF-C, and Angiopoietins).[8] This leads to the inhibition of endothelial and lymphatic endothelial cell (LEC) proliferation, migration, and tube formation, ultimately suppressing the development of new blood and lymphatic vessels that tumors need to grow and metastasize.[7][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Foretinib (XL880): c-MET inhibitor with activity in papillary renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Foretinib: A Technical Guide to its Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (also known as GSK1363089 or XL880) is a potent, orally available small-molecule multi-kinase inhibitor.[1] It was developed to simultaneously target key receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, angiogenesis, and metastasis. This technical guide provides an in-depth overview of foretinib's targets, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

Foretinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing phosphorylation and subsequent downstream signaling.[2] Its primary targets are the MET proto-oncogene, receptor tyrosine kinase (c-MET), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By dual-targeting these critical pathways, foretinib exerts a multi-faceted anti-tumor effect, inhibiting both cancer cell proliferation and the formation of new blood vessels that supply tumors.

Target Profile and Inhibitory Activity of Foretinib

Foretinib exhibits potent inhibitory activity against a range of kinases. The following table summarizes its inhibitory concentrations (IC50) against various targets as determined by in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| c-MET | 0.4[2][3] |

| KDR (VEGFR2) | 0.9[2][3] |

| RON | 3[2] |

| FLT-4 (VEGFR3) | 2.8[2] |

| FLT-1 (VEGFR1) | 6.8[2] |

| TIE-2 | 1.1 |

| PDGFRβ | 9.6 |

| c-Kit | 6.7 |

| FLT3 | 3.6 |

Signaling Pathways Modulated by Foretinib

Foretinib's therapeutic effects are mediated through the inhibition of several critical signaling cascades.

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways crucial for cell proliferation, survival, and motility. Foretinib's inhibition of c-MET blocks these signaling cascades.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and the formation of new blood vessels. Foretinib's inhibition of VEGFR2 disrupts this process.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of foretinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of foretinib to inhibit the enzymatic activity of its target kinases.

Methodology:

-

Plate Preparation: Recombinant kinase enzyme is pre-incubated with varying concentrations of foretinib in a microplate well.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a specific peptide substrate.

-

Incubation: The plate is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

-

Detection: A detection reagent is added that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of ATP remaining or the amount of phosphorylated substrate.

-

Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each foretinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of foretinib and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of signaling molecules.

Methodology:

-

Cell Lysis: Cells treated with or without foretinib are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-MET, total MET, phospho-ERK, total ERK).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of foretinib in a living organism.

Methodology:

-

Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives foretinib orally, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within tumor tissues.

Methodology:

-

Tissue Preparation: Tumors from xenograft studies are fixed in formalin and embedded in paraffin.

-

Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on microscope slides.

-

Antigen Retrieval: The slides are treated to unmask the antigenic epitopes.

-

Immunostaining: The tissue sections are incubated with primary antibodies against proteins of interest (e.g., CD31 for blood vessels, Ki-67 for proliferating cells, phospho-MET).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen.

-

Visualization: The stained tissue sections are visualized under a microscope, and the extent and intensity of staining can be quantified.

Conclusion

Foretinib is a potent multi-kinase inhibitor with a well-defined mechanism of action targeting key oncogenic and angiogenic pathways. Its ability to simultaneously inhibit c-MET and VEGFR2, along with other relevant RTKs, provides a strong rationale for its investigation in various cancer types. The experimental protocols detailed in this guide are fundamental to the preclinical and clinical evaluation of foretinib and other targeted therapies. This comprehensive understanding of foretinib's targets and signaling pathways is crucial for researchers and clinicians working towards the development of more effective cancer treatments.

References

Foretinib (GSK1363089): A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foretinib (GSK1363089, also known as XL880) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Developed by Exelixis and GlaxoSmithKline, Foretinib has been investigated in numerous preclinical and clinical studies for its potential as a cancer therapeutic.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of Foretinib, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways. While showing promise in early trials, its development appears to have been discontinued.[2]

Introduction: The Rationale for Targeting c-Met and VEGFR-2

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met axis is implicated in the pathogenesis and progression of numerous human cancers.[3] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] The dual inhibition of both c-Met and VEGFR-2 signaling pathways presents a compelling therapeutic strategy to simultaneously target tumor cell proliferation and the tumor microenvironment. Foretinib was designed to achieve this dual inhibition.

Discovery and Chemical Synthesis

Foretinib was discovered by Exelixis as a potent inhibitor of c-Met and VEGFR-2.[2] The chemical synthesis of Foretinib and its analogs has been a subject of medicinal chemistry studies aimed at optimizing its potency and pharmacokinetic properties. While specific, detailed synthetic routes are often proprietary, the general synthesis involves the construction of the core quinoline scaffold followed by the addition of the substituted phenoxy and cyclopropane-1,1-dicarboxamide moieties.[5]

Structure-Activity Relationship (SAR)

The molecular architecture of Foretinib features a central quinoline core.[5] The methoxy and morpholin-propoxy substitutions on the quinoline ring are crucial for its activity. The fluorinated phenyl groups and the cyclopropane-1,1-dicarboxamide linker play a significant role in binding to the ATP-binding pockets of c-Met and VEGFR-2.[5] Computational modeling and SAR studies of Foretinib and related compounds have provided insights into the key structural features required for potent and selective inhibition of these kinases.

Mechanism of Action

Foretinib is an ATP-competitive inhibitor of the kinase activity of c-Met and VEGFR-2.[4] By binding to the ATP-binding pocket of these receptors, Foretinib prevents their autophosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of c-Met Signaling

Activation of c-Met by HGF leads to the recruitment and phosphorylation of downstream signaling molecules, including Gab1, GRB2, and PI3K, which in turn activate the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and motility. Foretinib effectively blocks HGF-induced c-Met phosphorylation and downstream signaling.

Inhibition of VEGFR-2 Signaling

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways are essential for endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis. Foretinib inhibits VEGF-induced VEGFR-2 phosphorylation and downstream signaling, thereby impeding the formation of new blood vessels that supply tumors.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Foretinib.

Caption: c-Met Signaling Pathway and Inhibition by Foretinib.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Foretinib.

Preclinical Development

Foretinib has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models.

In Vitro Efficacy

Foretinib has shown potent inhibitory activity against c-Met and VEGFR-2 in enzymatic assays and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Parameter | c-Met | VEGFR-2 (KDR) | Cell Line | Assay Type | Result | Reference |

| IC50 | 0.4 nM | 0.9 nM | - | Kinase Assay | - | [6] |

| IC50 | 3 nM | 7 nM | - | Kinase Assay | - | [7] |

| Cell Viability | - | - | Gastric Cancer Cell Lines | MTT Assay | Inhibition observed | [8] |

| Cell Viability | - | - | Ovarian Cancer Cell Lines | MTT Assay | Inhibition observed | [9] |

| Apoptosis | - | - | Ovarian Cancer Cell Lines | FACS, PARP cleavage | Induction of apoptosis | [9] |

| Cell Cycle | - | - | Ovarian Cancer Cell Lines | FACS | G2/M arrest | [9] |

In Vivo Efficacy

In vivo studies using xenograft models have shown that oral administration of Foretinib leads to significant tumor growth inhibition and regression.

| Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Ovarian Cancer Xenograft (SKOV3ip1) | 30 mg/kg, oral, daily | 86% inhibition of tumor weight | [9] |

| Ovarian Cancer Xenograft (HeyA8) | 30 mg/kg, oral, daily | 71% inhibition of tumor weight | [9] |

| Gastric Cancer Xenograft (MKN-45) | 6 or 10 mg/kg, oral, daily for 21 days | Significant inhibition | [9] |

| Triple-Negative Breast Cancer Xenograft (MDA-MB-231) | 15 or 50 mg/kg/day, oral, for 18 days | Dose-dependent inhibition | [3] |

Clinical Development

Foretinib has been evaluated in several Phase I and Phase II clinical trials across various solid tumors.

Phase I Studies

Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of Foretinib. In a first-in-human study, the MTD was determined to be 240 mg administered orally for 5 consecutive days every 14 days.[6] Dose-limiting toxicities included elevations in aspartate aminotransferase and lipase.[6]

Phase II Studies

Phase II trials have evaluated the efficacy of Foretinib in different cancer types.

| Trial Identifier | Cancer Type | Dosing Schedule | Key Findings | Reference |

| NCT00725712 | Metastatic Gastric Cancer | 240 mg/day for 5 days every 2 weeks OR 80 mg/day continuous | Limited single-agent activity. Stable disease was the best response. | [10] |

| - | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | 240 mg for 5 days every 14 days | Modest activity, with stable disease being the best response. | [7] |

| - | Papillary Renal Cell Carcinoma | - | Showed anti-tumor activity. | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of Foretinib.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Foretinib against c-Met and VEGFR-2 kinases.

Protocol:

-

Recombinant human c-Met or VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

Foretinib at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 30-60 minutes).

-

The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in an ELISA-based format.[12][13][14]

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the effect of Foretinib on the proliferation and viability of cancer cells.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Foretinib or vehicle control for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.[15][16][17]

Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of Foretinib.

Protocol:

-

Human cancer cells (e.g., 1-10 x 106 cells) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Mice are randomized into treatment and control groups.

-

Foretinib is administered orally at specified doses and schedules. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width2)/2).

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[10][18][19][20]

Logical Workflow of Foretinib Development

The following diagram illustrates the general workflow of the discovery and development process of Foretinib.

Caption: A Generalized Workflow for the Discovery and Development of Foretinib.

Conclusion

Foretinib is a potent dual inhibitor of c-Met and VEGFR-2 that has demonstrated significant anti-tumor activity in a variety of preclinical models. Its mechanism of action, targeting both tumor cell proliferation and angiogenesis, provides a strong rationale for its clinical investigation. While early-phase clinical trials have shown some evidence of activity, particularly in certain cancer types like papillary renal cell carcinoma, its development has faced challenges, and as of late 2015, it appears to have been discontinued.[2] Nevertheless, the story of Foretinib's discovery and development provides valuable insights for researchers and drug development professionals in the field of oncology, highlighting the complexities of translating promising preclinical findings into successful clinical therapies. The comprehensive data and methodologies presented in this technical guide serve as a valuable resource for the scientific community.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Foretinib - Wikipedia [en.wikipedia.org]

- 3. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Foretinib | 849217-64-7 | >98% [smolecule.com]

- 6. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 11. Case Study – KINETICfinder to Study MET Inhibitor Foretinib | Enzymlogic [enzymlogic.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. BiTE® Xenograft Protocol [protocols.io]

- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]

Foretinib: A Dual Inhibitor of c-Met and VEGFR-2 for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Foretinib (also known as GSK1363089 or XL880) is an orally available, small-molecule multi-kinase inhibitor with potent activity against the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor, HGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Dysregulation of these signaling pathways is critically implicated in tumor development, progression, angiogenesis, and metastasis.[3][4] By simultaneously targeting both c-Met and VEGFR-2, foretinib offers a dual-pronged approach to cancer therapy, aiming to inhibit tumor cell proliferation and survival while also cutting off the tumor's blood supply.[5]

Foretinib has a molecular formula of C34H34F2N4O6 and a molar mass of 632.66 g/mol .[2][6] It has been investigated in numerous preclinical studies and clinical trials for a variety of solid tumors, including papillary renal cell carcinoma, hepatocellular carcinoma (HCC), ovarian cancer, and head and neck cancer.[7][8][9][10] This guide provides a comprehensive technical overview of foretinib, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Dual Pathway Inhibition

Foretinib functions as an ATP-competitive inhibitor, targeting the kinase domains of both c-Met and VEGFR-2.[10][11] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that drive cancer cell proliferation, survival, migration, invasion, and angiogenesis.[3][8]

The c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][12] These pathways are crucial for cell proliferation, survival, motility, and invasion.[12][13] In many cancers, the c-Met pathway is aberrantly activated through mechanisms like gene amplification, mutation, or protein overexpression, leading to uncontrolled tumor growth and metastasis.[3][4] Foretinib's inhibition of c-Met blocks these oncogenic signals.

The VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of the angiogenic effects of VEGF-A.[14] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways such as PLCγ-MAPK and PI3K-AKT.[15][16] These pathways stimulate endothelial cell proliferation, survival, migration, and increased vascular permeability, which are essential processes for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[16][17] By inhibiting VEGFR-2, foretinib disrupts tumor angiogenesis, thereby limiting tumor growth and metastasis.[18]

Quantitative Data Summary

The efficacy of foretinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its inhibitory activity, in vivo efficacy, and clinical pharmacokinetics.

Table 1: In Vitro Inhibitory Activity of Foretinib

| Target Kinase | IC50 (nM) | Reference |

| c-Met | 0.4 | [11] |

| KDR (VEGFR-2) | 0.9 | [11] |

| RON | 3 | [10] |

| AXL | - | [9][19] |

| TIE-2 | - | [8][18] |

| PDGFRβ | Lower Affinity | [8] |

| c-Kit | Lower Affinity | [8][11] |

| FLT3 | Lower Affinity | [8] |

Note: Specific IC50 values for AXL, TIE-2, and others are not consistently reported in the provided search results, but they are confirmed targets.[8][9][18]

Table 2: Preclinical In Vivo Efficacy of Foretinib

| Cancer Model | Dosing | Efficacy Outcome | Reference |

| Ovarian Cancer (SKOV3ip1 Xenograft) | 30 mg/kg, oral | 86% reduction in tumor weight (P<0.0001) | [8] |

| Ovarian Cancer (SKOV3ip1 Xenograft) | 30 mg/kg, oral | 67% reduction in metastasis (P<0.0001) | [8] |

| Ovarian Cancer (HeyA8 Xenograft) | - | 71% reduction in tumor weight (P<0.0001) | [8] |

| Hepatocellular Carcinoma (Orthotopic) | - | Potent inhibition of primary tumor growth, prolonged survival | [7] |

| Gastric Cancer (MKN-45 Xenograft) | - | Additive tumor growth inhibition when combined with nanoparticle paclitaxel | [20] |

| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 15 or 50 mg/kg/day, oral | Significant, dose-dependent inhibition of tumor growth | [21] |

| Pancreatic Cancer (Orthotopic) | 30 mg/kg, oral | Significant inhibition of tumor growth, angiogenesis, and lymphangiogenesis | [18][22] |

Table 3: Summary of Phase I Clinical Trial Data

| Parameter | Value | Study Details | Reference |

| Maximum Tolerated Dose (MTD) | Schedule 1: 240 mg | Orally for 5 consecutive days every 14 days | [9][23] |

| Schedule 2: 80 mg | Orally once daily | [19] | |

| Dose-Limiting Toxicities | Schedule 1: Grade 3 elevations in AST and lipase | 5 days on / 9 days off schedule | [9][23] |

| Schedule 2: Hypertension, dehydration, diarrhea | Daily dosing schedule | [19] | |

| Pharmacokinetics (PK) | Linear increase with dose | 5 days on / 9 days off schedule | [9][23] |

| Steady state achieved by ~2 weeks | At 80 mg MTD, daily dosing | [19] | |

| Tmax (Time to max concentration) | ~4 hours (at 80 mg MTD, daily) | [19] | |

| Clinical Responses | Partial responses observed | Papillary renal cell cancer, medullary thyroid cancer | [9][23] |

| Stable disease observed | In 22 of 40 patients (5 days on / 9 days off) | [9][23] | |

| Stable disease observed | In 23 of 31 patients (daily dosing) | [19] |

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating the efficacy and mechanism of action of kinase inhibitors like foretinib.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of foretinib required to inhibit 50% of the enzymatic activity of a target kinase (e.g., c-Met, VEGFR-2).

Methodology:

-

Reagents and Materials: Recombinant human kinase (e.g., c-Met, VEGFR-2), appropriate peptide substrate, ATP, foretinib (serially diluted), kinase assay buffer, and a detection system (e.g., radiometric using [γ-³²P]ATP or fluorescence/luminescence-based).

-

Procedure: a. Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer in the wells of a microplate. b. Add serial dilutions of foretinib to the wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only). c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or below the Km for ATP to favor detection of competitive inhibitors).[24] d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). e. Terminate the reaction. f. Quantify the amount of phosphorylated substrate using the chosen detection method (e.g., scintillation counting for radioactivity, fluorescence/luminescence plate reader).

-

Data Analysis: a. Convert the raw data to percent inhibition relative to the positive control. b. Plot percent inhibition against the logarithm of foretinib concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of foretinib on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231, SK-HEP1) in appropriate media and conditions.

-

Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[25] b. Prepare serial dilutions of foretinib in culture medium. c. Replace the existing medium with the foretinib-containing medium. Include vehicle-only control wells. d. Incubate the cells for a specified duration (e.g., 72 hours). e. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[25] Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals. f. Aspirate the medium and dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[25] g. Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each foretinib concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value for cell growth inhibition.

In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of foretinib in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Inoculation: a. Harvest cancer cells (e.g., Panc-1, MDA-MB-231) during their logarithmic growth phase. b. Prepare a single-cell suspension in a suitable medium, sometimes mixed with Matrigel to support initial tumor growth. c. Inject a specific number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.[26] For orthotopic models, cells are implanted into the corresponding organ (e.g., pancreas).[22]

-

Treatment Protocol: a. Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer foretinib orally (e.g., by gavage) at the desired dose and schedule (e.g., 30 mg/kg, daily).[22] The control group receives the vehicle solution. c. Monitor tumor volume (typically calculated as (Length x Width²)/2) and body weight regularly throughout the study.

-

Endpoint and Analysis: a. At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. b. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for p-Met, immunohistochemistry for microvessel density).[7][21] c. Compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

Foretinib is a potent dual inhibitor of the c-Met and VEGFR-2 receptor tyrosine kinases, key drivers of oncogenesis and angiogenesis. Preclinical data robustly demonstrates its ability to inhibit tumor growth, metastasis, and angiogenesis across a range of cancer models, including ovarian, gastric, and hepatocellular carcinomas.[7][8][20] Phase I clinical trials have established a manageable safety profile and recommended doses for further investigation, with evidence of target engagement and clinical activity.[9][19] The dual-targeting mechanism of foretinib provides a strong rationale for its continued investigation, both as a single agent in tumors driven by c-Met or angiogenesis and in combination with other therapies to overcome resistance and enhance anti-tumor efficacy.

References

- 1. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Foretinib - Wikipedia [en.wikipedia.org]

- 3. c-MET [stage.abbviescience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Foretinib: A Dual Inhibitor of MET and VEGFR-2 in the Abrogation of Angiogenesis and Metastasis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Foretinib (also known as GSK1363089 or XL880) is a potent, orally bioavailable small-molecule multi-kinase inhibitor with significant activity against key drivers of tumor progression, namely the hepatocyte growth factor (HGF) receptor c-MET and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1] By concurrently targeting these two critical receptor tyrosine kinases, foretinib effectively disrupts the signaling cascades that regulate tumor cell growth, invasion, angiogenesis, and metastasis.[1][2] Preclinical studies across a range of cancer models, including ovarian, pancreatic, gastric, and hepatocellular carcinoma, have demonstrated its ability to inhibit tumor growth, reduce the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis), and decrease metastatic dissemination.[3][4][5] This technical guide provides an in-depth review of foretinib's mechanism of action, a summary of its preclinical efficacy, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved in its evaluation.

Mechanism of Action: Dual Inhibition of Pro-Oncogenic Pathways

Foretinib functions as an ATP-competitive inhibitor, targeting the kinase domains of several receptor tyrosine kinases (RTKs). Its primary targets are c-MET and VEGFR-2, for which it displays nanomolar potency.[6][7] However, its activity extends to other RTKs involved in oncogenesis and angiogenesis, including TIE-2, RON, AXL, FLT3, and PDGFRβ, albeit with lower affinity.[3][4] This multi-targeted profile allows foretinib to exert a comprehensive anti-tumor effect by simultaneously blocking distinct but often interconnected signaling pathways essential for tumor survival and spread.

Inhibition of the HGF/c-MET Signaling Pathway

The HGF/c-MET pathway is a crucial mediator of invasive tumor growth.[2] Aberrant activation of c-MET, through overexpression, gene amplification, or mutation, is linked to poor prognosis in numerous cancers.[6][8] Activation of c-MET by its ligand, HGF, triggers a signaling cascade that promotes cell proliferation, motility, invasion, and the epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][2]

Foretinib potently blocks the HGF-induced autophosphorylation of c-MET.[8][9] This inhibition prevents the activation of downstream signaling networks, including the PI3K/AKT and RAS/MAPK pathways, which are central to the pro-oncogenic effects of c-MET.[2][6] The disruption of this axis leads to reduced cancer cell proliferation, decreased invasion, and the induction of apoptosis.[2][3]

Inhibition of VEGFR-2 and Angiogenesis

Angiogenesis, the formation of new blood vessels, is indispensable for tumor growth and metastasis, supplying tumors with oxygen and nutrients while providing a route for dissemination.[1] The VEGF/VEGFR-2 signaling pathway is the most critical regulator of this process.[1] Foretinib is a potent inhibitor of VEGFR-2, as well as VEGFR-3, which is primarily involved in lymphangiogenesis.[4][10]

By inhibiting VEGFR-2 phosphorylation on endothelial cells, foretinib blocks downstream signaling required for their proliferation, migration, and survival.[4][11] This leads to a potent anti-angiogenic effect, characterized by reduced microvessel density within the tumor.[3][4] Furthermore, its activity against VEGFR-3 and TIE-2, another key receptor in vascular development, allows foretinib to inhibit the formation of lymphatic vessels, a critical route for metastatic spread.[4][10]

Quantitative Preclinical Efficacy

The anti-tumor activity of foretinib has been quantified in numerous preclinical studies. The data consistently demonstrate potent inhibition of target kinases and significant efficacy in cellular and animal models.

Table 1: Kinase Inhibitory Activity of Foretinib

| Target Kinase | IC50 (nM) | Reference |

| c-MET | 0.4 | [6][7] |

| KDR (VEGFR-2) | 0.9 | [6][7] |

| RON | 3.0 | [12] |

| FLT-1 (VEGFR-1) | Less Potent | [7] |

| FLT-3 | Less Potent | [4] |

| FLT-4 (VEGFR-3) | Less Potent | [7] |

| c-Kit | Less Potent | [4] |

| PDGFRβ | Less Potent | [3] |

| TIE-2 | Less Potent | [4] |

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of Foretinib

| Cancer Model | Cell Line | Treatment & Dose | Efficacy Endpoint | Inhibition (%) | Reference |

| Ovarian Cancer | SKOV3ip1 | 30 mg/kg, oral | Tumor Weight | 86% | [3] |

| Ovarian Cancer | SKOV3ip1 | 30 mg/kg, oral | Metastatic Nodules | 67% | [3] |

| Ovarian Cancer | HeyA8 | Not specified | Tumor Weight | 71% | [3] |

| Gastric Cancer | MKN-45 | Not specified | Cancer Cell Proliferation | 82% | [6] |

| Pancreatic Cancer | Panc-1 | Not specified | Blood Vessel Density | ~91% (vs. control) | [4] |

| Pancreatic Cancer | Panc-1 | Not specified | Lymph Vessel Density | ~90% (vs. control) | [4] |

| Breast Cancer (TNBC) | MDA-MB-231 | 50 mg/kg/day, oral | Tumor Growth | Significant (vs. control) | [9] |

Key Experimental Methodologies and Workflows

The evaluation of foretinib's efficacy relies on a suite of standardized in vitro and in vivo assays.

Experimental Workflows

The general workflow for assessing an anti-metastatic and anti-angiogenic agent like foretinib involves complementary in vitro and in vivo experiments.

Detailed Experimental Protocols

-

Cell Culture and Treatment: Plate cancer cells (e.g., MKN-45, Panc-1) and grow to 70-80% confluency. Serum-starve cells overnight.

-

Stimulation and Inhibition: Pre-treat cells with various concentrations of foretinib or vehicle (DMSO) for 1-2 hours. Stimulate with the relevant ligand (e.g., HGF for c-MET, VEGF for VEGFR-2) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Plate Preparation: Thaw extracellular matrix gel (e.g., Matrigel) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow polymerization.

-

Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend in basal medium to a concentration of 2-3 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of foretinib in endothelial cell growth medium.

-

Seeding: Add 100 µL of the HUVEC suspension to each well. Immediately add 100 µL of the media containing foretinib or vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Analysis: Observe and photograph the formation of capillary-like structures (tubes) using an inverted microscope. Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using imaging software (e.g., ImageJ).

-

Cell Line: Use a human ovarian cancer cell line with metastatic potential, such as SKOV3ip1 or HeyA8.

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Tumor Cell Implantation: Inject 1-2 x 10^6 cells suspended in 200 µL of sterile PBS intraperitoneally (i.p.) into each mouse.

-

Treatment Protocol: One week post-injection, randomize mice into treatment groups (n=10 per group). Administer foretinib (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

-

Monitoring: Monitor mice daily for signs of distress and measure body weight twice weekly.

-

Endpoint and Analysis: After 4-5 weeks of treatment, euthanize the mice. Perform a necropsy to collect all visible tumor nodules from the peritoneal cavity. Count the number of metastatic nodules and weigh the total tumor burden.

-

Immunohistochemistry (IHC): Fix tumor samples in formalin and embed in paraffin. Perform IHC staining on tissue sections for markers of proliferation (Ki-67) and angiogenesis (CD31) to assess the biological effects of foretinib in the tumor microenvironment.

Conclusion

Foretinib is a potent dual inhibitor of the c-MET and VEGFR-2 signaling pathways, which are fundamental to cancer progression. Its mechanism of action allows it to simultaneously attack tumor cells directly—by inhibiting proliferation, survival, and invasion—and indirectly, by disrupting the tumor's vascular supply and metastatic routes.[3][4] The extensive preclinical data, supported by robust in vitro and in vivo experimental models, provide a strong rationale for its clinical development in cancers where c-MET and/or angiogenesis are key drivers of malignancy. This guide summarizes the core technical information demonstrating foretinib's significant role in the inhibition of angiogenesis and metastasis, providing a valuable resource for oncology researchers and drug development professionals.

References

- 1. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. altmeyers.org [altmeyers.org]

- 8. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. files.core.ac.uk [files.core.ac.uk]

Investigating the Anti-Tumor Activity of Foretinib In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (also known as GSK1363089 or XL880) is a potent, orally available small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1][2] It was developed to simultaneously target pathways crucial for tumor growth, progression, invasion, and angiogenesis.[1][3] This technical guide provides an in-depth overview of the in vitro anti-tumor activities of Foretinib, focusing on its mechanism of action, effects on cancer cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and data summaries are presented to aid researchers in the design and interpretation of their studies.

Mechanism of Action

Foretinib is a multi-kinase inhibitor with high affinity for the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) kinases.[2][4][5] It also demonstrates inhibitory activity against other RTKs, including RON, AXL, TIE-2, and FLT3.[6][7][8] By competitively binding to the ATP-binding sites of these kinases, Foretinib effectively blocks their phosphorylation and subsequent activation of downstream signaling pathways.[7]

The primary signaling cascades inhibited by Foretinib include:

-

The HGF/MET Pathway: Aberrant activation of the MET pathway is implicated in numerous cancers, promoting cell proliferation, survival, migration, and invasion.[1][9] Foretinib potently inhibits HGF-induced MET phosphorylation.[9]

-

The VEGF/VEGFR2 Pathway: This pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

-

Downstream Effectors: Inhibition of MET and VEGFR2 by Foretinib leads to the downregulation of key downstream signaling molecules, including those in the PI3K/AKT and MAPK/ERK pathways.[1][4]

Below is a diagram illustrating the primary signaling pathways targeted by Foretinib.

Caption: Foretinib's primary mechanism of action.

Data on In Vitro Anti-Tumor Activity

Foretinib has demonstrated significant anti-tumor effects across a wide range of cancer cell lines. The following tables summarize the quantitative data from various in vitro studies.

Table 1: IC50 Values of Foretinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Met (kinase assay) | - | 0.4 | [5] |

| KDR (kinase assay) | - | 0.9 | [5] |

| Ron (kinase assay) | - | 3 | [5] |

| Flt-1 (kinase assay) | - | 6.8 | [5] |

| Flt-4 (kinase assay) | - | 2.8 | [5] |

| B16F10 | Melanoma | 40 | [5] |

| A549 | Lung Cancer | 29 | [5] |

| HT29 | Colon Cancer | 165 | [5] |

| MKN-45 | Gastric Cancer | ~10-100 | [4] |

| KATO-III | Gastric Cancer | ~100-1000 | [4] |

| SNU-1 | Gastric Cancer | >1000 | [4] |

| T98G | Glioblastoma | 4660 | [10] |

| U87MG | Glioblastoma | 29990 | [10] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of Foretinib on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | % G0/G1 | % S | % G2/M | Reference |

| SKOV3ip1 | Ovarian Cancer | Control (DMSO) | - | - | - | [2] |

| 10µM Foretinib (48h) | Decreased | - | Increased | [2] | ||

| CaOV3 | Ovarian Cancer | Control (DMSO) | - | - | - | [2] |

| 10µM Foretinib (48h) | Decreased | Decreased | Increased | [2] | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | Foretinib | - | - | Arrest | [9] |

| SK-HEP1 | Hepatocellular Carcinoma | Foretinib | - | - | Arrest | [11] |

| T98G, U87MG, U251 | Glioblastoma | Foretinib | - | - | Arrest | [10] |

Specific percentages were not consistently provided across all publications, but the trend of a G2/M arrest was a common finding.

Table 3: Induction of Apoptosis by Foretinib

| Cell Line | Cancer Type | Method | Observation | Reference |

| CML cell lines | Chronic Myelogenous Leukemia | Annexin-V/PI Staining | Increased apoptosis | [12] |

| Ovarian Cancer Lines | Ovarian Cancer | Caspase-dependent anoikis | Induction of apoptosis | [2] |

| SNU620, MKN45 | Gastric Cancer | Annexin V-APC/PI Staining | Increased apoptosis | [13] |

| T98G, U87MG, U251 | Glioblastoma | Annexin V/PI Staining | Mitochondrial-mediated apoptosis | [10] |

| LECs | Lymphatic Endothelial Cells | PARP cleavage | Increased apoptosis | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to assess the in vitro anti-tumor activity of Foretinib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]

- 9. Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Foretinib induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Foretinib in Ovarian Cancer: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies evaluating Foretinib (GSK1363089), a multi-kinase inhibitor, in various ovarian cancer models. The data presented herein summarizes the significant anti-tumor activity of Foretinib, detailing its mechanism of action and providing a rationale for its clinical investigation in ovarian cancer patients.

Executive Summary

Foretinib, an orally bioavailable small molecule, targets key receptor tyrosine kinases implicated in ovarian cancer progression, most notably c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Preclinical evidence robustly demonstrates Foretinib's ability to inhibit tumor growth, block metastasis, and induce cancer cell death in a range of in vitro and in vivo ovarian cancer models.[1][4][5][6] The compound's multifaceted mechanism of action, which includes inhibition of downstream signaling pathways, cell cycle arrest, and induction of anoikis, underscores its potential as a therapeutic agent for this challenging malignancy.[1][4][5]

In Vitro Efficacy

Foretinib has demonstrated potent anti-proliferative and pro-apoptotic effects across multiple human ovarian cancer cell lines.

Quantitative Data: Cell Cycle Analysis

Treatment with Foretinib induced a significant G2/M cell cycle arrest in ovarian cancer cells.[1] This effect was accompanied by the downregulation of key G2/M regulators and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]

| Cell Line | Treatment | % of Cells in G2/M Phase | Fold Change vs. Control | Reference |

| SKOV3ip1 | 10µM Foretinib (48h) | Data not quantified in text | Not specified | [1] |

| CaOV3 | 10µM Foretinib (48h) | Data not quantified in text | Not specified | [1] |

Note: While the study mentions a G2/M arrest, specific percentages were presented in graphical form in the original publication and not explicitly stated in the abstract or results text.

Experimental Protocol: Cell Cycle Analysis

Cell Culture: Human ovarian cancer cell lines (e.g., SKOV3ip1, CaOV3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

Treatment: Cells were treated with Foretinib (e.g., 10µM) or DMSO vehicle control for 24 to 48 hours.[1]

Staining: Post-treatment, cells were fixed and resuspended in a Propidium Iodide (PI)/RNase staining buffer.[1]

Analysis: Stained cells were analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle.[1]

In Vivo Efficacy

The anti-tumor activity of Foretinib has been validated in multiple preclinical mouse models of ovarian cancer, demonstrating significant inhibition of both primary tumor growth and metastasis.[1][4][5][6]

Quantitative Data: Xenograft Models

In xenograft models using human ovarian cancer cell lines, orally administered Foretinib led to a dose-dependent reduction in tumor burden and metastatic nodules.[1][4][5]

| Xenograft Model | Treatment | Endpoint | % Inhibition | p-value | Reference |

| SKOV3ip1 | 30mg/kg Foretinib | Tumor Weight | 86% | <0.0001 | [1][4][5] |

| SKOV3ip1 | 30mg/kg Foretinib | Metastatic Nodules | 67% | <0.0001 | [1][4][5] |

| HeyA8 | Not specified | Tumor Weight | 71% | <0.0001 | [1] |

Experimental Protocol: Xenograft Studies

Animal Model: Female athymic nude mice were used for the xenograft studies.[1]

Tumor Implantation: Human ovarian cancer cells (e.g., SKOV3ip1, HeyA8) were injected intraperitoneally to establish tumors.[1]

Treatment: Once tumors were established, mice received oral administration of Foretinib (e.g., 30mg/kg) or vehicle control, typically 6 times per week.[1]

Endpoint Analysis: After a defined treatment period, mice were euthanized, and primary tumor weight and the number of metastatic nodules were quantified.[1]

Genetic Mouse Model of Endometrioid Ovarian Cancer

In a genetically engineered mouse model (GEMM) where ovarian tumors are initiated by activating K-ras and deleting Pten (LSL-K-rasG12D/+PtenloxP/loxP mice), Foretinib treatment prevented the progression of primary tumors to invasive adenocarcinoma.[1] Specifically, invasion through the basement membrane was completely blocked in the treated group.[1][4][5]

Experimental Protocol: Genetic Mouse Model

Animal Model: LSL-K-rasG12D/+PtenloxP/loxP mice.[1]

Tumor Initiation: Tumors were initiated by injecting an adenovirus expressing Cre recombinase (AdCre) into the ovarian bursa.[1]

Treatment: Four weeks post-injection, mice began oral treatment with Foretinib or vehicle control for three weeks.[1]

Histological Analysis: Ovaries were harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tumor invasion.[1]

Mechanism of Action

Foretinib exerts its anti-tumor effects through a multi-pronged mechanism, primarily by inhibiting c-Met and VEGFR-2 signaling pathways.

Inhibition of c-Met Signaling

Foretinib effectively blocks the activation of the c-Met receptor and its downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[1][7] This inhibition leads to a reduction in key tumor functions such as proliferation, migration, and invasion.[1][4]

Caption: Foretinib inhibits c-Met signaling pathway.

Induction of Anoikis

A key mechanism of Foretinib is the induction of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[1][4] In ovarian cancer cell lines, Foretinib treatment led to cell detachment followed by caspase-dependent apoptosis.[1]

Caption: Foretinib induces anoikis in ovarian cancer cells.

Experimental Workflow Overview

The preclinical evaluation of Foretinib followed a logical progression from in vitro characterization to in vivo validation in multiple relevant models.

References

- 1. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Foretinib - Wikipedia [en.wikipedia.org]

- 4. Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. c-Met inhibitors attenuate tumor growth of small cell hypercalcemic ovarian carcinoma (SCCOHT) populations - PMC [pmc.ncbi.nlm.nih.gov]

Foretinib's Impact on Cell Cycle Progression in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foretinib, a multi-kinase inhibitor, has demonstrated significant anti-proliferative effects in a variety of solid tumors. A primary mechanism underlying this activity is the disruption of cell cycle progression, predominantly leading to a G2/M phase arrest. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in foretinib's impact on the cell cycle of cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to Foretinib

Foretinib is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its primary targets are the MET (mesenchymal-epithelial transition factor) and VEGFR (vascular endothelial growth factor receptor) families of kinases. By inhibiting these key drivers of tumorigenesis, foretinib disrupts several critical cellular processes, including proliferation, angiogenesis, invasion, and metastasis.[1][2][3] Aberrant activation of the c-MET signaling pathway is implicated in the progression of numerous cancers, making it a key therapeutic target.[4] Similarly, the VEGFR signaling cascade is a crucial mediator of angiogenesis, which is essential for tumor growth and dissemination. This guide focuses on a pivotal aspect of foretinib's anti-cancer activity: its profound impact on the cell cycle machinery in solid tumor cells.

Mechanism of Action: G2/M Cell Cycle Arrest

A consistent finding across multiple studies is that foretinib induces a robust G2/M cell cycle arrest in a variety of solid tumor cell lines.[4][5] This blockage at the G2/M transition prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins:

-

Downregulation of Cyclin B1 and CDK1 (Cdc2): The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis. Foretinib treatment has been shown to decrease the expression of both Cyclin B1 and CDK1, thereby preventing the formation of the active complex required for the G2/M transition.

-

Inhibition of Cdc25C: Cdc25C is a phosphatase that activates the Cyclin B1/CDK1 complex by removing inhibitory phosphates from CDK1. Foretinib has been observed to reduce the expression of Cdc25C, further contributing to the inactivation of the mitotic trigger.

-

Upregulation of p21 (WAF1/CIP1): The cyclin-dependent kinase inhibitor p21 is a key negative regulator of the cell cycle. Studies have demonstrated that foretinib treatment leads to a significant increase in p21 protein and mRNA expression. This upregulation of p21 contributes to the inhibition of CDK activity and the subsequent cell cycle arrest.

Quantitative Data on Foretinib's Efficacy

The anti-proliferative and cell cycle-disrupting effects of foretinib have been quantified in various solid tumor cell lines.

Table 1: IC50 Values of Foretinib in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T98G | Glioblastoma | 4.66 ± 0.29 | [5] |

| U251 | Glioblastoma | Not specified in abstract | [5] |

| U87MG | Glioblastoma | 29.99 ± 1.31 | [5] |

| MKN45 | Gastric Cancer | 0.0134 | [6] |

| SNU620 | Gastric Cancer | 0.0219 | [6] |

Table 2: Effect of Foretinib on Cell Cycle Distribution in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Foretinib Conc. (µM) | Treatment Time (h) | % G0/G1 | % S | % G2/M | % Sub-G0/G1 | Reference |

| SKOV3ip1 | Ovarian Cancer | 10 | 48 | Decreased | Decreased | 45 | Increased | |

| CaOV3 | Ovarian Cancer | 10 | 48 | Decreased | Decreased | 40 | Increased | |

| T98G | Glioblastoma | IC50 | 48 | 41.3 | 11.2 | 47.5 | - | [7] |

| U251 | Glioblastoma | IC50 | 48 | 45.1 | 14.8 | 40.1 | - | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1 | 24 | - | - | >70 | - | [4] |

| BT549 | Triple-Negative Breast Cancer | 1 | 24 | - | - | >70 | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of foretinib on cell cycle progression.

Cell Viability Assays

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of foretinib or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This assay assesses cell survival by staining the remaining adherent cells.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Fixation: After treatment, wash the cells with PBS and fix with 10% formalin for 10 minutes.

-

Staining: Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Elute the stain with 10% acetic acid and measure the absorbance at 590 nm.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with foretinib or vehicle control.

-